N-(3-CHLOROPHENYL)-2-{[4-(4-FLUOROPHENYL)-5-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
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Overview
Description
N-(3-CHLOROPHENYL)-2-{[4-(4-FLUOROPHENYL)-5-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of aromatic rings, triazole, and sulfanyl groups, making it a subject of study in medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLOROPHENYL)-2-{[4-(4-FLUOROPHENYL)-5-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the sulfanyl group and the aromatic rings. Common reagents used in these reactions include chlorinated and fluorinated aromatic compounds, triazole precursors, and sulfanylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLOROPHENYL)-2-{[4-(4-FLUOROPHENYL)-5-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sulfanyl group, potentially forming sulfoxides or sulfones.
Reduction: The compound can be reduced to alter the triazole ring or the aromatic substituents.
Substitution: Halogen atoms in the aromatic rings can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the aromatic rings.
Scientific Research Applications
N-(3-CHLOROPHENYL)-2-{[4-(4-FLUOROPHENYL)-5-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are investigated to understand its potential as a drug candidate.
Medicine: Research focuses on its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound’s unique structural features make it useful in developing new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-CHLOROPHENYL)-2-{[4-(4-FLUOROPHENYL)-5-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity, alteration of gene expression, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: This compound is structurally similar due to the presence of fluorinated aromatic rings and nitrogen-containing heterocycles.
Lemon Balm Compounds: Although not structurally similar, compounds in lemon balm exhibit bioactive properties that can be compared in terms of their biological effects.
Uniqueness
N-(3-CHLOROPHENYL)-2-{[4-(4-FLUOROPHENYL)-5-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is unique due to its combination of aromatic, triazole, and sulfanyl groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[[4-(4-fluorophenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClFN5OS/c1-28-11-3-6-19(28)13-20-26-27-22(29(20)18-9-7-16(24)8-10-18)31-14-21(30)25-17-5-2-4-15(23)12-17/h2-12H,13-14H2,1H3,(H,25,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNTCMRQEOYARDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CC2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=CC(=CC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClFN5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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